molecular formula C19H20FNO4S B2712692 4-((1-(2-((4-fluorophenyl)thio)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1705721-66-9

4-((1-(2-((4-fluorophenyl)thio)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one

Cat. No. B2712692
CAS RN: 1705721-66-9
M. Wt: 377.43
InChI Key: HXAZZWNQVWVNEZ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a piperidine ring, which is a common feature in many pharmaceutical drugs . It also has a pyranone group, which is a six-membered cyclic compound containing one oxygen atom and a carbonyl group. The presence of a fluorophenyl group indicates that the compound may have some interesting chemical and physical properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds present .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of the fluorophenyl group suggests that the compound might be relatively non-polar and therefore soluble in non-polar solvents . The piperidine ring could potentially form hydrogen bonds, which would affect the compound’s solubility and boiling point .

Scientific Research Applications

Anti-Cancer Activity

  • Fluoro Substituted Benzo[b]pyran Derivatives : A study highlighted the synthesis of fluoro-substituted benzo[b]pyran derivatives and their evaluation against human cancer cell lines, including lung, breast, and CNS cancers, showing anticancer activity at low concentrations compared to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005).
  • Polyfunctionalized 4H-Pyran Derivatives : Another study described the efficient synthesis of polyfunctionalized 4H-pyran derivatives bearing a fluorochloro pyridyl moiety through a one-pot multicomponent reaction, indicating their potential in drug synthesis and medicinal chemistry (Ye et al., 2010).

Antimicrobial and Antituberculosis Activity

  • Thiazole-Aminopiperidine Hybrid Analogues : Research on thiazole-aminopiperidine hybrid analogues showed promising compounds with activity against Mycobacterium tuberculosis, highlighting the potential for tuberculosis treatment (Jeankumar et al., 2013).

Neuroleptic and Analgesic Activity

  • N-Butyrophenone Prodine-Like Compounds : A study synthesized and evaluated 4-phenyl-4-piperidinols and related compounds for their ability to interact with opioid and dopamine receptors, showing a combination of analgesic and neuroleptic activity (Iorio et al., 1987).

Antimicrobial Activity

  • Benzochromene Carbonitrile Derivatives : The synthesis of benzochromene carbonitrile derivatives and their evaluation for antimicrobial activity demonstrated promising results, potentially contributing to the development of new antimicrobial agents (Okasha et al., 2022).

Metabolic Enzyme Inhibition

  • Thiazole-Pyrazoline Hybrids : Innovative thiazolyl–pyrazoline derivatives were synthesized and showed nanomolar-level inhibitory effects on human carbonic anhydrase and acetylcholinesterase, underscoring their significance in designing metabolic enzyme inhibitors (Sever et al., 2021).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound is intended to be a drug, its mechanism of action would depend on the biological target it interacts with. Unfortunately, without more information, it’s not possible to predict the mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. Without more information, it’s not possible to provide a detailed safety profile for this compound .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. For example, it could be interesting to explore whether this compound has any biological activity and could be developed into a drug .

properties

IUPAC Name

4-[1-[2-(4-fluorophenyl)sulfanylacetyl]piperidin-4-yl]oxy-6-methylpyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO4S/c1-13-10-16(11-19(23)24-13)25-15-6-8-21(9-7-15)18(22)12-26-17-4-2-14(20)3-5-17/h2-5,10-11,15H,6-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXAZZWNQVWVNEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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